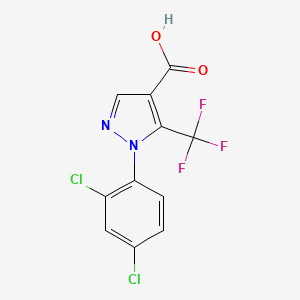

1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a 2,4-dichlorophenyl group at position 1, a trifluoromethyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring. This structural configuration confers unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry and material science applications.

The compound’s synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications. For example, analogous compounds like ethyl 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate () are synthesized via condensation reactions and subsequent hydrolysis to yield the carboxylic acid derivative .

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2O2/c12-5-1-2-8(7(13)3-5)18-9(11(14,15)16)6(4-17-18)10(19)20/h1-4H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPVRSPCOFJROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of Substituents: The dichlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved by reacting the pyrazole intermediate with appropriate chlorinated and fluorinated reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Ensuring the availability of high-purity starting materials.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and pyrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

Wissenschaftliche Forschungsanwendungen

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid". However, the search results do provide some relevant information regarding the properties, synthesis, and related compounds, which can be helpful for understanding its potential applications.

Chemical Information and Properties

- IUPAC Name The IUPAC name of the compound is 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

- Molecular Formula and Weight The molecular formula is C11H5Cl2F3N2O2, and the molecular weight is 325.07 g/mol .

- Synonyms It is also known as 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylicacid .

- CAS Registry Number The CAS number for this compound is 98534-78-2 .

Related Pyrazole Compounds and Their Applications

While specific applications for "1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" are not detailed in the search results, information on related pyrazole compounds can provide insights into potential research areas:

- Antimicrobial Studies Pyrazole-derived hydrazones have been studied for their antimicrobial properties, showing potential as inhibitors of bacterial strains .

- Tricyclic Pyrazole Derivatives Tricyclic pyrazole-based compounds have been investigated as CB1 and CB2 receptor ligands, with potential therapeutic applications .

- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile This pyrazole derivative is used as a chemical reagent with a purity of >98.0% .

Synthesis of Pyrazole Derivatives

- The synthesis of pyrazole derivatives involves reactions with various reagents to form pyrazole rings, which can then be modified to create diverse compounds . For example, a diylbenzoic acid-derived pyrazole aldehyde was synthesized in 90% yield through a reaction with POCl3/N,N-dimethylformamide (DMF) .

Potential Research Directions

Given the information on related compounds, "1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" might be explored in the following research areas:

- Medicinal Chemistry As a building block for synthesizing potential drug candidates, particularly those targeting receptors or enzymes involved in various diseases.

- Agrochemicals Similar compounds could be investigated for their potential as pesticides or herbicides.

- Materials Science Exploration of its use in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and related pyrazole-carboxylic acid derivatives:

*Estimated based on analogous structures.

Structural and Functional Insights

- Replacement of the carboxylic acid with a carboxamide (e.g., AM251) shifts activity toward CB1 antagonism, highlighting the critical role of the C4 functional group in modulating receptor interactions .

Synthetic Accessibility :

Thermodynamic Stability :

- The trifluoromethyl group at position 5 contributes to metabolic stability and lipophilicity, as seen in patent applications for herbicides and antivirals .

Biologische Aktivität

1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 98534-78-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 336.09 g/mol. The structure features a pyrazole ring substituted with a dichlorophenyl group and a trifluoromethyl group, which contribute to its biological activity.

Biological Activity

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds structurally related to 1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have shown promising results against various cancer cell lines. A study highlighted that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as p38 MAPK and NF-kB .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | MCF-7 (breast cancer) | 53 |

| Related pyrazole derivative | SW1353 (chondrosarcoma) | 42 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

3. CB1 Receptor Antagonism

Recent studies have indicated that this compound acts as an antagonist at the cannabinoid receptor type 1 (CB1). This mechanism may contribute to its efficacy in weight management and metabolic syndrome treatments . The compound's ability to cross the blood-brain barrier (BBB) is crucial for its central nervous system effects, potentially influencing appetite regulation.

Case Studies

Case Study 1: Anticancer Activity

In a preclinical study, several pyrazole derivatives were tested for their cytotoxic effects on human leukemia cell lines. The results demonstrated that modifications on the pyrazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range .

Case Study 2: Anti-obesity Effects

Another study focused on the anti-obesity effects of compounds similar to 1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The findings suggested that these compounds could effectively reduce body weight in diet-induced obesity models through CB1 receptor antagonism .

Q & A

Q. What are the standard synthetic routes for 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

The compound is synthesized via cyclocondensation of substituted hydrazines and β-ketoesters. For example, 2,4-dichlorophenylhydrazine hydrochloride reacts with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxovalerate under reflux in a water/ethanol/toluene ternary azeotrope. Hydrolysis with aqueous KOH yields the carboxylic acid derivative after acidification . Similar protocols using Pd-catalyzed cross-coupling (e.g., Suzuki reactions) can introduce aryl groups at specific positions .

Q. How is the structure of this compound confirmed experimentally?

- X-ray crystallography reveals intermolecular O–H⋯O hydrogen bonding and π-π stacking between pyrazole and dichlorophenyl rings (centroid-centroid distances: ~3.84–3.86 Å) .

- Spectroscopy : IR confirms carboxylic acid O–H (2500–3300 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches. NMR (¹H/¹³C) identifies substituent patterns (e.g., trifluoromethyl as a singlet at ~δ 120 ppm in ¹³C) .

Q. What analytical methods ensure purity and identity?

- HPLC (e.g., 99.59% purity with C18 columns) .

- Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]⁺ expected for C₁₁H₆Cl₂F₃N₂O₂: 343.0).

- Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Pd(PPh₃)₄ in deoxygenated DMF improves cross-coupling efficiency for aryl substitutions .

- Solvent systems : Ternary azeotropes (e.g., water/ethanol/toluene) enhance reaction rates by removing water .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What computational approaches model its electronic properties?

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity. For example, the trifluoromethyl group increases electrophilicity at the pyrazole C-3 position .

- Molecular docking assesses binding to biological targets (e.g., cannabinoid receptors) by analyzing π-π and halogen bonding interactions .

Q. How do structural modifications influence bioactivity?

- Substituent effects :

- 2,4-Dichlorophenyl : Enhances lipophilicity and receptor binding (e.g., cannabinoid receptor affinity) .

- Trifluoromethyl : Improves metabolic stability and electron-withdrawing effects .

Q. How should researchers resolve contradictions in spectral data?

- Crystallographic validation : X-ray structures resolve ambiguities in NMR assignments (e.g., distinguishing methyl and trifluoromethyl signals) .

- Dynamic NMR : Variable-temperature experiments clarify conformational exchange in solution .

Q. What are its potential applications in drug discovery?

- Cannabinoid receptor modulation : Structural analogs (e.g., AM251) act as inverse agonists at CB1 receptors, suggesting potential for metabolic or neurological disorders .

- Antimicrobial activity : Pyrazole-carboxylic acids exhibit efficacy against Gram-positive bacteria via enoyl-ACP reductase inhibition .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.